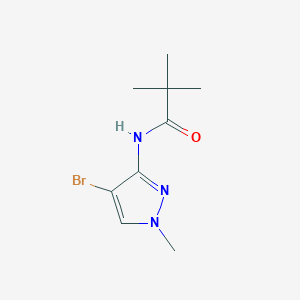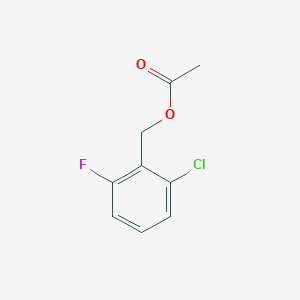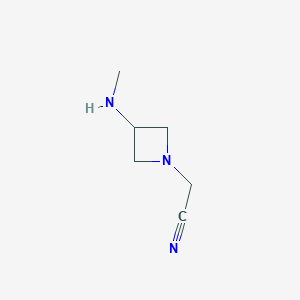
2-(3-(Methylamino)azetidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Methylamino)azetidin-1-yl)acetonitrile is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the use of commercially available starting materials such as benzylamine and an industry-oriented green oxidation reaction in a microchannel reactor .
Industrial Production Methods
For industrial production, the synthesis of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile can be scaled up using cost-effective and environmentally friendly methods. The green and cost-effective synthesis involves the use of low-cost starting materials and green oxidation reactions, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(3-(Methylamino)azetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, which is useful in the synthesis of polyamines and other polymers . This interaction with molecular targets can lead to various biological effects, making it a compound of interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
2-(Azetidin-1-yl)acetonitrile: This compound has a similar structure but lacks the methylamino group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features an azetidine ring and is used in similar applications.
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H11N3/c1-8-6-4-9(5-6)3-2-7/h6,8H,3-5H2,1H3 |
InChI 键 |
WREYNHLCSAYHKH-UHFFFAOYSA-N |
规范 SMILES |
CNC1CN(C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


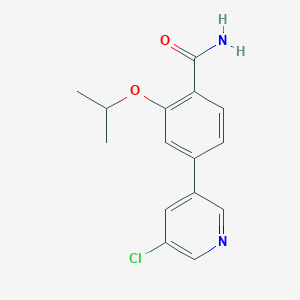
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
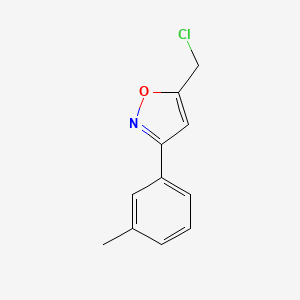
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
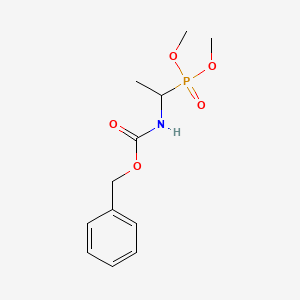
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)

![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
